molecular formula C7H6F3IN2 B568887 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine CAS No. 1379313-78-6

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine

Cat. No.: B568887
CAS No.: 1379313-78-6
M. Wt: 302.039
InChI Key: SQFUUYKOZVLKIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-ethyl-6-(trifluoromethyl)pyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-chloro-6-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of iodine.

    4-Ethyl-2-bromo-6-(trifluoromethyl)pyrimidine: Similar structure but with a bromine atom instead of iodine.

    4-Ethyl-2-fluoro-6-(trifluoromethyl)pyrimidine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

4-Ethyl-2-iodo-6-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-ethyl-2-iodo-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2/c1-2-4-3-5(7(8,9)10)13-6(11)12-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFUUYKOZVLKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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